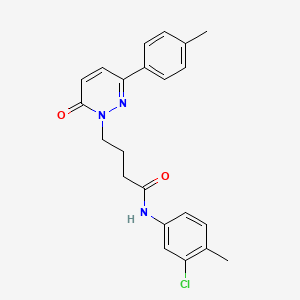![molecular formula C25H22N4O B2516397 1-([2,4'-联吡啶]-3-基甲基)-3-苯甲酰基脲 CAS No. 2034393-88-7](/img/structure/B2516397.png)
1-([2,4'-联吡啶]-3-基甲基)-3-苯甲酰基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea is a complex organic compound that combines the structural features of bipyridine and benzhydrylurea. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine moiety is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry, while the benzhydrylurea part contributes to its unique chemical properties.
科学研究应用
1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine intermediate can be synthesized through various coupling reactions, such as the Suzuki coupling, Stille coupling, or Negishi coupling, using appropriate pyridine derivatives.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the bipyridine intermediate under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the bipyridine-benzhydryl intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in these reactions are chosen based on their efficiency and sustainability.
化学反应分析
Types of Reactions: 1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety typically yields bipyridinium ions, while reduction can produce various reduced forms of the compound .
作用机制
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea involves its interaction with metal ions and biological targets. The bipyridine moiety coordinates with metal ions, forming stable complexes that can participate in various biochemical processes. The benzhydrylurea part may interact with proteins and enzymes, modulating their activity through non-covalent interactions .
相似化合物的比较
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar metal-binding properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
1,10-Phenanthroline: A related compound with strong metal-binding affinity and applications in analytical chemistry.
Uniqueness: 1-([2,4’-Bipyridin]-3-ylmethyl)-3-benzhydrylurea is unique due to the combination of bipyridine and benzhydrylurea moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1-benzhydryl-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(28-18-22-12-7-15-27-23(22)21-13-16-26-17-14-21)29-24(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-17,24H,18H2,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDJFYHIVCHZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)

![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)
![5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2516322.png)


![1-(3-Propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2516328.png)


![3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2516332.png)


